molecular formula C22H24N2O4 B315057 3,4,5-triethoxy-N-(quinolin-8-yl)benzamide

3,4,5-triethoxy-N-(quinolin-8-yl)benzamide

Cat. No.: B315057
M. Wt: 380.4 g/mol
InChI Key: SJSALCCZOZQUQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4,5-triethoxy-N-(quinolin-8-yl)benzamide is a synthetic organic compound with the molecular formula C22H24N2O4 It is characterized by the presence of three ethoxy groups attached to a benzene ring, which is further connected to a quinoline moiety via an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-triethoxy-N-(quinolin-8-yl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The starting material, 3,4,5-triethoxybenzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl2) under reflux conditions.

    Amide Bond Formation: The acid chloride is then reacted with 8-aminoquinoline in the presence of a base such as triethylamine (TEA) to form the desired amide linkage.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4,5-triethoxy-N-(quinolin-8-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide bond can be reduced to form an amine.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed under anhydrous conditions.

    Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of 3,4,5-tricarboxy-N-quinolin-8-ylbenzamide.

    Reduction: Formation of 3,4,5-triethoxy-N-quinolin-8-ylbenzylamine.

    Substitution: Formation of 3,4,5-tri(thiomethoxy)-N-quinolin-8-ylbenzamide.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,4,5-triethoxy-N-(quinolin-8-yl)benzamide, particularly in its anticancer activity, involves:

Comparison with Similar Compounds

Similar Compounds

    3,4,5-trimethoxy-N-quinolin-8-ylbenzamide: Similar structure but with methoxy groups instead of ethoxy groups.

    3,4,5-triethoxy-N-quinolin-8-ylbenzylamine: Similar structure but with an amine group instead of an amide linkage.

Uniqueness

3,4,5-triethoxy-N-(quinolin-8-yl)benzamide is unique due to the presence of ethoxy groups, which can influence its solubility, reactivity, and biological activity compared to its methoxy analogs. The quinoline moiety also contributes to its potential as a fluorescent probe and its anticancer properties.

Properties

Molecular Formula

C22H24N2O4

Molecular Weight

380.4 g/mol

IUPAC Name

3,4,5-triethoxy-N-quinolin-8-ylbenzamide

InChI

InChI=1S/C22H24N2O4/c1-4-26-18-13-16(14-19(27-5-2)21(18)28-6-3)22(25)24-17-11-7-9-15-10-8-12-23-20(15)17/h7-14H,4-6H2,1-3H3,(H,24,25)

InChI Key

SJSALCCZOZQUQH-UHFFFAOYSA-N

SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=CC3=C2N=CC=C3

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=CC3=C2N=CC=C3

Origin of Product

United States

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